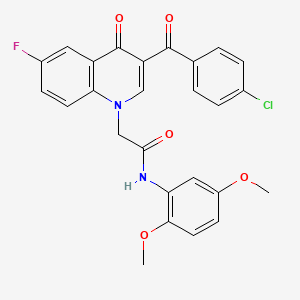

2-(3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Although the specific compound mentioned is not directly studied in the provided papers, the papers do discuss related quinoline derivatives and their synthesis, characterization, and potential therapeutic effects.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions with the aim of introducing various functional groups that confer the desired biological activity. For instance, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide is described as a seven-step process with an overall yield of 49% and a high purity level of 98.9% as determined by HPLC . This indicates the complexity and the efficiency of the synthetic routes used for such compounds.

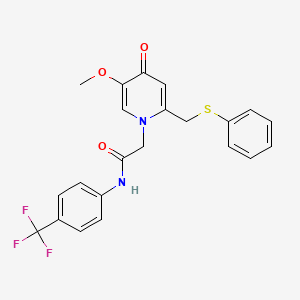

Molecular Structure Analysis

Quinoline derivatives are characterized by their complex molecular structures, which include various substituents that can significantly affect their biological activity. The crystal structure of a related compound, 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione, reveals a nearly planar β-lactam ring and specific dihedral angles between the different aromatic rings, which contribute to the molecule's overall conformation and may influence its interaction with biological targets .

Chemical Reactions Analysis

The reactivity of quinoline derivatives is largely influenced by the substituents present on the quinoline core. For example, the introduction of a cyano group and an ethoxy group in the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide involves cyclization and substitution reactions that are key to forming the quinoline scaffold . The chemical reactions involved in the synthesis of these compounds are carefully designed to achieve the desired structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their potential application as therapeutic agents. These properties are determined by the molecular structure and the nature of the substituents. For instance, the solvated crystal structure of a related compound suggests interactions such as hydrogen bonding and π-π stacking, which could affect the compound's solubility and crystallinity . The antibacterial activity of some quinoline derivatives also highlights their chemical reactivity and potential as drug candidates .

Scientific Research Applications

Structural Aspects and Properties

The structural aspects and properties of related compounds, such as amide-containing isoquinoline derivatives, have been investigated, focusing on their interaction with various acids and their ability to form gels and crystalline solids. These studies provide insights into the potential applications of such compounds in materials science, particularly in the development of new materials with specific structural and emission properties (Karmakar et al., 2007).

Antimicrobial and Anticancer Potentials

Research into similar compounds, such as 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, has shown significant antimicrobial and anticancer activities. These findings highlight the potential of such compounds in the development of new therapeutic agents (Mehta et al., 2019).

Therapeutic Applications in Viral Infections

The therapeutic efficacy of similar compounds, like anilidoquinoline derivatives, in treating viral infections such as Japanese encephalitis has been evaluated. These compounds have shown significant antiviral and antiapoptotic effects, suggesting their potential use in antiviral therapies (Ghosh et al., 2008).

Antitumor Activity and Molecular Docking

The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activity, highlighting the potential of such compounds in cancer treatment. Molecular docking studies further support their potential as leads in drug design (Al-Suwaidan et al., 2016).

properties

IUPAC Name |

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClFN2O5/c1-34-18-8-10-23(35-2)21(12-18)29-24(31)14-30-13-20(25(32)15-3-5-16(27)6-4-15)26(33)19-11-17(28)7-9-22(19)30/h3-13H,14H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNFXBLLQQGKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClFN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B2527055.png)

![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)

![4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2527059.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2527063.png)

![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)

![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)

![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)